![molecular formula C17H20N4O3 B2796722 Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-44-7](/img/structure/B2796722.png)

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazole-pyrimidine hybrids are a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

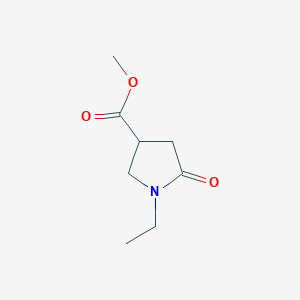

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The synthesis of these compounds involves a series of chemical reactions, including the design and synthesis of novel triazole-pyrimidine-based compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

A study explored structural analogs of a promising antituberculous agent, revealing their synthesis through three-component condensations and evaluating their tuberculostatic activity. This research demonstrates the significance of such compounds in developing treatments against tuberculosis, analyzing structure-activity relationships to enhance therapeutic efficacy Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.

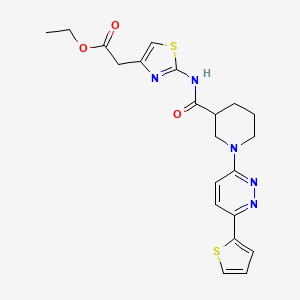

Antitumor Activities

Another compound, bearing structural similarity and synthesized via specific reactions, was investigated for its antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency, suggesting the potential of these compounds in cancer therapy Gomha, Muhammad, & Edrees, 2017.

Synthesis Methodologies

Research into the efficient and regioselective synthesis of triazolopyrimidine derivatives highlights innovative methodologies in organic chemistry. These procedures offer valuable insights for preparing biologically active compounds, underscoring the scaffold's versatility in drug discovery Massari et al., 2017.

Novel Additives in Synthesis

A study introduced a new additive for the preparation of triazolo-pyrimidine derivatives, emphasizing green chemistry principles. This additive enhances the synthesis process's eco-friendliness and efficiency, demonstrating advancements in sustainable chemical practices Khaligh et al., 2020.

Ring-chain Isomerism

Investigations into the ring-chain isomerism of certain triazolopyrimidine derivatives provide deep insights into the dynamic behavior of these compounds in solution. Understanding these isomerization processes is crucial for developing novel compounds with desired properties Pryadeina, Burgart, Saloutin, & Chupakhin, 2008.

Mecanismo De Acción

Target of Action

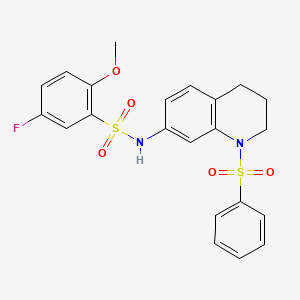

The compound has been found to have neuroprotective and anti-neuroinflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .

Mode of Action

The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . ER stress and the NF-kB pathway are involved in the regulation of immune response and inflammation, while apoptosis is a form of programmed cell death.

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .

Análisis Bioquímico

Biochemical Properties

Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may play a role in modulating cell cycle progression .

Cellular Effects

In cellular studies, this compound has been found to exert significant effects on various types of cells . For example, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . By inhibiting CDK2, the compound may affect cell cycle progression and induce apoptosis within cells

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent . Over time, the compound has been observed to exert significant inhibitory effects on cell growth

Propiedades

IUPAC Name |

methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMGCVXZGFHVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2796643.png)

![N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2796648.png)

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)

![2-(3,4-dimethoxyphenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2796662.png)